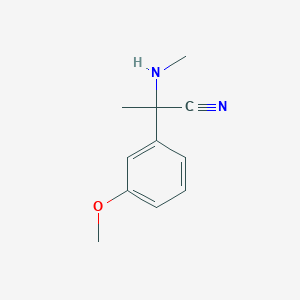

2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile

Description

2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile is a nitrile derivative featuring a propanenitrile backbone substituted at the central carbon with a 3-methoxyphenyl group and a methylamino group.

Properties

CAS No. |

691346-13-1 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-2-(methylamino)propanenitrile |

InChI |

InChI=1S/C11H14N2O/c1-11(8-12,13-2)9-5-4-6-10(7-9)14-3/h4-7,13H,1-3H3 |

InChI Key |

MMZXPJQETNQSGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1=CC(=CC=C1)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and methylamine.

Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde reacts with methylamine to form an imine intermediate.

Addition of Nitrile Group: The imine intermediate undergoes a nucleophilic addition with a cyanide source, such as sodium cyanide or potassium cyanide, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.

Catalysts and Solvents: Catalysts such as acids or bases may be used to accelerate the reaction, and solvents like ethanol or methanol can be employed to dissolve the reactants.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction Products: Primary amines.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

The compound exhibits several mechanisms of action, making it a candidate for various therapeutic applications:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.

- Receptor Modulation : Preliminary studies indicate that it can modulate receptors related to neurotransmitter systems, particularly dopamine and serotonin pathways.

- Antioxidant Activity : Some research suggests it possesses antioxidant properties, contributing to protective effects against oxidative stress.

Cardiovascular Medicine

Research indicates that derivatives of this compound can act as modulators of calcium movements across cell membranes, which is crucial in treating cardiovascular conditions such as hypertension and cardiac arrhythmias. A patent describes the use of related compounds in the preparation of medicaments aimed at inhibiting platelet aggregation, which can prevent thrombotic events .

Cancer Treatment

Recent studies have highlighted the potential of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile in targeting the aryl hydrocarbon receptor (AhR), a promising target for breast cancer therapy. A series of phenylacrylonitriles similar to this compound demonstrated selective cytotoxicity against cancerous cell lines while sparing normal cells .

Neuropharmacology

The modulation of neurotransmitter systems suggests potential applications in treating neurological disorders. The compound's interaction with dopamine and serotonin receptors could lead to developments in therapies for conditions such as depression and anxiety.

Study on Anticancer Activity

A study explored the anticancer properties of related compounds targeting AhR, revealing high selectivity towards breast cancer cell lines (MCF-7) with a potency as low as 1 nM . The study utilized quantitative structure–activity relationship (QSAR) modeling to predict cytotoxicity, providing insights into the structure-activity relationship essential for further development.

Cardiovascular Application Research

Another investigation focused on the cardiovascular applications of similar compounds, demonstrating their effectiveness in modulating calcium channels and inhibiting platelet aggregation. These findings support their use in developing new treatments for cardiovascular diseases .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Application |

|---|---|---|

| Enzyme Inhibition | Affects cytochrome P450 enzymes | Drug metabolism |

| Receptor Modulation | Modulates dopamine and serotonin pathways | Neurological disorders |

| Antioxidant Activity | Reduces oxidative stress | Protective therapies |

| Calcium Modulation | Inhibits calcium movements | Cardiovascular diseases |

| Cytotoxicity | Targets aryl hydrocarbon receptor | Cancer treatment |

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile depends on its specific application:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

Pathways Involved: It may influence biochemical pathways related to its functional groups, such as nitrile or methoxy groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Propanenitriles

Propanenitrile derivatives vary widely based on substituents, which influence their physical and chemical properties. Key comparisons include:

Table 1: Comparison of Propanenitrile Derivatives

Key Observations :

- Polarity: The target compound’s methylamino group increases polarity compared to simple methoxyphenyl nitriles (e.g., 2-(3-methoxyphenyl)propanenitrile), likely improving solubility in polar solvents.

- Steric Effects: Bulky substituents (e.g., fluorenyl in ) reduce solubility but enhance stability in nonpolar environments.

- Solid vs. Liquid State: The presence of imino groups (e.g., in ) promotes crystallinity and higher melting points compared to liquid nitriles like .

Pharmacological Analogs

Compounds with overlapping structural motifs but distinct functional groups exhibit divergent biological activities:

- Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) : Shares the 3-methoxyphenyl and methylamino groups but replaces the nitrile with a cyclohexanone ring. The ketone group confers sedative properties, contrasting with the nitrile’s reactivity in synthetic applications.

Functional Group Variations

- Carboxylic Acid Derivatives (e.g., 2-(3-methoxyphenyl)-2-methylpropanoic acid ): Replacing the nitrile with a carboxylic acid (-COOH) drastically alters acidity (pKa ~4–5) and solubility in aqueous media.

- Benzoyl-Substituted Nitriles (e.g., 2-(3-Benzoylphenyl)propionitrile ):

- The benzoyl group introduces electron-withdrawing effects, enhancing electrophilicity at the nitrile carbon compared to methoxy-substituted analogs.

Biological Activity

2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile, known by its chemical structure and CAS number 691346-13-1, is a compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound belongs to a class of nitriles, characterized by the presence of a cyano group (-C≡N) attached to a secondary amine and a methoxy-substituted aromatic ring. The molecular formula is C12H16N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

- Anticancer Activity : Initial studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to target the aryl hydrocarbon receptor (AhR), which plays a role in cancer progression .

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially through mechanisms involving the modulation of inflammatory pathways such as the NLRP3 inflammasome .

- Anti-inflammatory Properties : The compound's ability to inhibit pro-inflammatory cytokines suggests it may be beneficial in conditions characterized by chronic inflammation .

Anticancer Activity

A study focusing on related compounds demonstrated that certain derivatives exhibited potent activity against breast cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) highlighted that modifications to the aromatic ring significantly influenced biological activity .

Neuroprotective Mechanisms

Research has shown that compounds affecting the NLRP3 inflammasome can mitigate neuroinflammation in models of neurodegenerative diseases. For example, administration of related compounds reduced neuronal pyroptosis and improved cognitive function in animal models . This suggests that this compound could have similar neuroprotective effects.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.